(1S,3r)-ethyl3-aminocyclopentanecarboxylate
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Overview
Description
Ethyl (1S,3R)-3-aminocyclopentane-1-carboxylate is an organic compound with a unique stereochemistry It is a derivative of cyclopentane, featuring an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,3R)-3-aminocyclopentane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the amino and ester groups.
Esterification: The carboxylic acid group is then esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of ethyl (1S,3R)-3-aminocyclopentane-1-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,3R)-3-aminocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Ethyl (1S,3R)-3-aminocyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl (1S,3R)-3-aminocyclopentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate: A stereoisomer with different spatial arrangement of atoms.
Cyclopentane-1,3-dicarboxylic acid: A related compound with two carboxylic acid groups instead of an ester and an amino group.
Cyclopentylamine: A simpler compound with only an amino group attached to the cyclopentane ring.
Uniqueness
Ethyl (1S,3R)-3-aminocyclopentane-1-carboxylate is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its combination of functional groups makes it a versatile intermediate in various synthetic pathways.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (1S,3R)-3-aminocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |
InChI Key |
GBSHHLOUZFKHSC-NKWVEPMBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@H](C1)N |
Canonical SMILES |
CCOC(=O)C1CCC(C1)N |
Origin of Product |
United States |
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